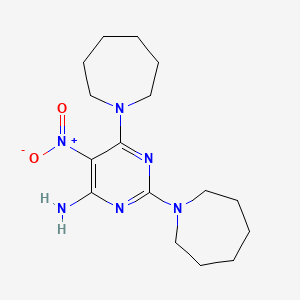
2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. The compound’s structure features two azepane (hexahydroazepine) rings attached to a pyrimidine core, with a nitro group at the 5-position and an amine group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the azepane rings and the nitro group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反応の分析
反応の種類
2,6-ビス(アゼパン-1-イル)-5-ニトロピリミジン-4-アミンは、以下の化学反応を起こす可能性があります。
酸化: 特定の条件下では、ニトロ基はさらに酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: この化合物は、特にニトロ基に隣接する位置で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの強い酸化剤。
還元: パラジウムや白金触媒を用いた水素ガス、または水素化ホウ素ナトリウムなどの化学還元剤。
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: ジアミン誘導体の生成。
置換: 置換されたピリミジン誘導体の生成。
4. 科学研究への応用
2,6-ビス(アゼパン-1-イル)-5-ニトロピリミジン-4-アミンは、科学研究において多くの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: DNAやタンパク質などの生体高分子との潜在的な相互作用について研究されています。
医学: 抗菌作用や抗癌作用など、潜在的な治療効果について調査されています。
工業: 新素材の開発や、医薬品や農薬の合成における中間体として使用されています。
科学的研究の応用
2,6-Bis(azepan-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2,6-ビス(アゼパン-1-イル)-5-ニトロピリミジン-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。ニトロ基とアゼパン環は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性を左右します。
類似化合物との比較
類似化合物
2,6-ビス(ベンゾイミダゾール-2-イル)ピリジン: ペスチウイルス阻害作用で知られています。
2,6-ビス(1-アゼパニルメチル)-3-ヒドロキシ-1-メチル-4(1H)-ピリジノン: 異なる置換基を持つ別のピリミジン誘導体です。
独自性
2,6-ビス(アゼパン-1-イル)-5-ニトロピリミジン-4-アミンは、その機能基の特定の組み合わせによって、独特の化学的および生物学的特性を持つという点でユニークです。ピリミジンコアに2つのアゼパン環とニトロ基が存在することは、この化合物を他の類似化合物とは異ならせる特徴であり、様々な研究や産業用途のための貴重な分子となっています。
特性
分子式 |
C16H26N6O2 |
|---|---|
分子量 |
334.42 g/mol |
IUPAC名 |
2,6-bis(azepan-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H26N6O2/c17-14-13(22(23)24)15(20-9-5-1-2-6-10-20)19-16(18-14)21-11-7-3-4-8-12-21/h1-12H2,(H2,17,18,19) |
InChIキー |
BBEHCPMTNBMISI-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11256070.png)
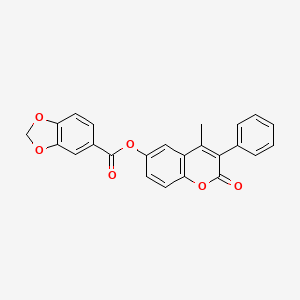
![5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256090.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide](/img/structure/B11256099.png)
![N-(2-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256103.png)
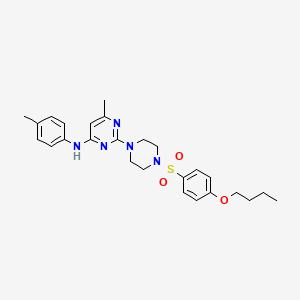
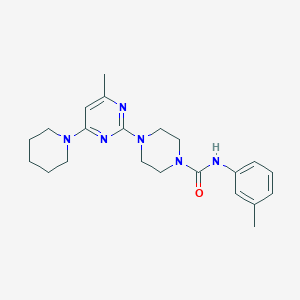
![Methyl 2-({[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256124.png)
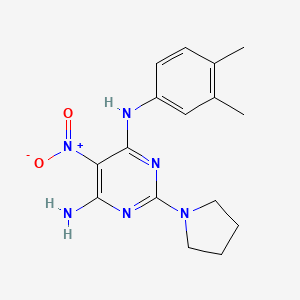
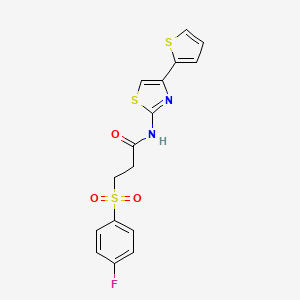
![3-((2-methylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11256137.png)
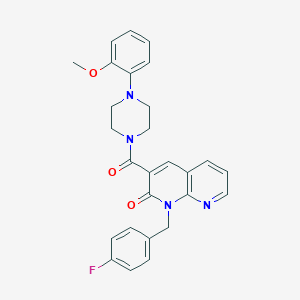
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11256144.png)
![N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256168.png)
